molecular formula C14H14BrN B11755646 3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine

3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine

Katalognummer: B11755646
Molekulargewicht: 276.17 g/mol
InChI-Schlüssel: WMQMMPNMHZMQBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine is an organic compound with a complex structure, characterized by the presence of a bromine atom, two methyl groups, and an amine group attached to a biphenyl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,2’-dimethyl-[1,1’-biphenyl] followed by amination. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process . The subsequent amination step can be achieved using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an alkylamine.

    Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields a hydroxy derivative, while coupling reactions can produce extended biphenyl systems.

Wissenschaftliche Forschungsanwendungen

3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds or act as a nucleophile in biochemical pathways. The biphenyl structure provides rigidity and planarity, which can influence its binding to targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine is unique due to its biphenyl backbone, which imparts distinct chemical and physical properties compared to simpler brominated compounds. This uniqueness makes it valuable in applications requiring specific structural features.

Eigenschaften

Molekularformel

C14H14BrN

Molekulargewicht

276.17 g/mol

IUPAC-Name

3-(3-bromo-2-methylphenyl)-2-methylaniline

InChI

InChI=1S/C14H14BrN/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,16H2,1-2H3

InChI-Schlüssel

WMQMMPNMHZMQBH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1N)C2=C(C(=CC=C2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.